2,6-Dichlorobenzene-1,4-disulfonamide
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Overview
Description
2,6-Dichlorobenzene-1,4-disulfonamide is a chemical compound with the molecular formula C6H6Cl2N2O4S2. It is a sulfonamide derivative, characterized by the presence of two chlorine atoms and two sulfonamide groups attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzene-1,4-disulfonamide typically involves the chlorination of benzene followed by sulfonation. The process can be summarized as follows:
Chlorination: Benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.
Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfuric acid or oleum to introduce sulfonamide groups at the 1 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady-state operation.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for maximizing the efficiency of the chlorination and sulfonation reactions.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the chlorine atoms or modifying the sulfonamide groups.
Scientific Research Applications
2,6-Dichlorobenzene-1,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichlorobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways:
Carbonic Anhydrase Inhibition: The compound acts as a carbonic anhydrase inhibitor, reducing the production of aqueous humor in the eye and lowering intraocular pressure.
Enzyme Inhibition: It inhibits various enzymes involved in metabolic pathways, leading to its potential therapeutic effects in conditions like epilepsy.
Comparison with Similar Compounds
2,6-Dichlorobenzene-1,4-disulfonamide can be compared with other similar compounds, such as:
Diclofenamide: Also a sulfonamide derivative, diclofenamide is used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Chlorothiazide: Another sulfonamide derivative, chlorothiazide is used as a diuretic and antihypertensive agent.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with different molecular targets and exhibit a range of biological activities. Its dual chlorine and sulfonamide groups provide distinct reactivity and functionality compared to other similar compounds.
Properties
Molecular Formula |
C6H6Cl2N2O4S2 |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
2,6-dichlorobenzene-1,4-disulfonamide |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(8)6(4)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14) |
InChI Key |
HFMNQGAPVVOTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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